molecular formula C29H34N8S B11473168 4-{1-[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine

4-{1-[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine

Cat. No.: B11473168
M. Wt: 526.7 g/mol
InChI Key: GOUONEFSRMNNQD-UHFFFAOYSA-N
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Description

4-{1-[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a triazole ring, a quinoline moiety, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazole Ring: This can be achieved by reacting cyclohexylamine with benzyl isothiocyanate to form the corresponding thiourea, which is then cyclized to form the triazole ring.

    Attachment of the Quinoline Moiety: The quinoline derivative can be synthesized separately and then attached to the triazole ring through a nucleophilic substitution reaction.

    Formation of the Triazine Core: The final step involves the formation of the triazine core by reacting the intermediate with cyanuric chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can occur at the quinoline moiety, potentially converting it to a dihydroquinoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone functionalities.

    Reduction: Reduced derivatives with dihydroquinoline moieties.

    Substitution: Substituted derivatives with various functional groups attached to the triazine core.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound can be used as a probe to study the interactions of triazole and quinoline derivatives with biological macromolecules. It can also serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicine, the compound has potential applications as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with multiple biological targets makes it a promising candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics. It can also be used as a catalyst or a ligand in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{1-[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, while the quinoline moiety can intercalate into DNA or interact with other nucleic acids. The triazine core can serve as a scaffold for the attachment of various functional groups, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **4-{1-[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of a triazole ring, a quinoline moiety, and a triazine core. This combination provides a unique set of chemical and biological properties that are not found in other compounds. The presence of multiple functional groups allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C29H34N8S

Molecular Weight

526.7 g/mol

IUPAC Name

4-[1-[(5-benzyl-4-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-6-(3,4-dihydro-2H-quinolin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C29H34N8S/c1-20(26-31-27(30)33-28(32-26)36-18-10-14-22-13-8-9-17-24(22)36)38-29-35-34-25(19-21-11-4-2-5-12-21)37(29)23-15-6-3-7-16-23/h2,4-5,8-9,11-13,17,20,23H,3,6-7,10,14-16,18-19H2,1H3,(H2,30,31,32,33)

InChI Key

GOUONEFSRMNNQD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NC(=N1)N2CCCC3=CC=CC=C32)N)SC4=NN=C(N4C5CCCCC5)CC6=CC=CC=C6

Origin of Product

United States

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